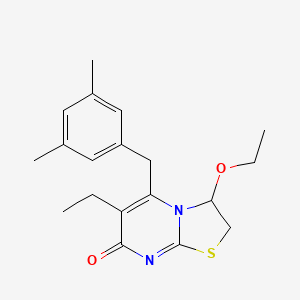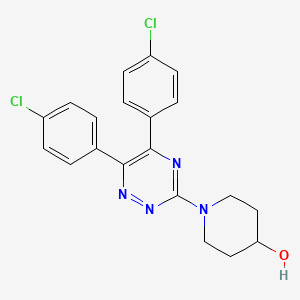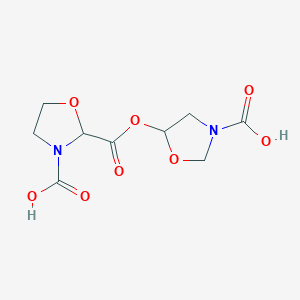
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is an organic compound characterized by the presence of a furan ring, an amino group, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The common preparation method for 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves the reaction of furyl carboxylic acid with a dehydrating agent such as pyridinium tosylate. The reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the presence of the cyanide group.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the cyanide group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyanide group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Furylglyoxylonitrile: Shares the furan ring and cyanide group but differs in other structural aspects.
2-Amino-N-(2,3-dihydroxypropyl)-N-methylacetamide: Contains an amino group and similar functional groups but lacks the furan ring.
Uniqueness
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is unique due to its combination of a furan ring, amino group, and cyanide group, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5N3O4 |
|---|---|
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] furan-2-carboxylate |
InChI |
InChI=1S/C8H5N3O4/c9-4-5(7(10)12)11-15-8(13)6-2-1-3-14-6/h1-3H,(H2,10,12)/b11-5+ |
Clave InChI |
LKYXJAPYUAAXPU-VZUCSPMQSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)O/N=C(\C#N)/C(=O)N |
SMILES canónico |
C1=COC(=C1)C(=O)ON=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)



![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)

![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)




